molecular formula C20H20N4S B2651291 N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-79-6

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2651291
CAS No.: 393832-79-6
M. Wt: 348.47
InChI Key: YOAIBBLBNWRYDS-UHFFFAOYSA-N
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Description

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a fused pyrrolo[1,2-a]pyrazine core. Key structural elements include:

  • A benzyl group at the N-position of the dihydropyrrolopyrazine ring.
  • A carbothioamide (-C(S)NH2) group at position 2, which distinguishes it from carboxamide analogues.

This compound belongs to a class of nitrogen- and sulfur-containing heterocycles with applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-benzyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c25-20(22-14-16-6-2-1-3-7-16)24-13-12-23-11-5-9-18(23)19(24)17-8-4-10-21-15-17/h1-11,15,19H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIBBLBNWRYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyridine derivatives with benzyl halides under basic conditions to form the N-benzylated pyridine intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the dihydropyrrolo[1,2-a]pyrazine ring system.

Chemical Reactions Analysis

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several pyrrolo[1,2-a]pyrazine derivatives (Table 1). Key differences include:

  • Substituent Position : The pyridin-3-yl group in the target compound contrasts with the pyridin-4-yl substitution in N-(2,6-diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (). This positional isomerism may alter electronic properties and binding affinities in biological systems .
  • N-Substituents : The benzyl group in the target compound vs. the 2,6-diethylphenyl group in ’s analogue impacts steric bulk and lipophilicity. Diethylphenyl may enhance membrane permeability but reduce solubility .
  • Functional Groups: The carbothioamide moiety in the target compound differs from carboxamide groups (e.g., ’s pyrazolo[3,4-b]pyridine derivative).

Physical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol, comparable to ’s analogue (390.55 g/mol) .
  • Melting Points: While direct data for the target compound are unavailable, reports a melting point of 215–217°C for a tetrahydroimidazo[1,2-a]pyridine derivative with nitro and cyano substituents. Such polar groups increase melting points via enhanced intermolecular forces, suggesting that the target compound’s melting point may vary significantly based on substituent polarity .

Data Table: Comparative Overview of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target: N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Not provided ~380–400 (estimated) Benzyl, pyridin-3-yl, carbothioamide High reactivity potential
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C23H26N4S 390.549 Diethylphenyl, pyridin-4-yl Lipophilic, Sterically bulky
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-... (Compound 2d) C28H25N5O6 527.53 Nitrophenyl, cyano Melting point: 215–217°C
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-...-carboxamide C21H22N6O 374.4 Ethyl, methyl, phenyl, carboxamide Lower molecular weight

Biological Activity

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 393832-79-6, exhibits a complex structure that may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4S, with a molecular weight of 348.47 g/mol. Its structural features include a pyridine ring and a dihydropyrrolo-pyrazine moiety, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects. The compound's mechanism likely involves modulation of cellular pathways through binding to molecular targets, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its potential to reduce mTORC1 activity and increase autophagy in cancer cell lines. This modulation is crucial as mTORC1 is a key regulator of cell growth and metabolism, and its inhibition can lead to reduced tumor growth .

Autophagy Modulation

The compound has been shown to enhance basal autophagy while disrupting autophagic flux under nutrient-deprived conditions. This dual action suggests that it could selectively target cancer cells that rely on autophagy for survival in harsh tumor microenvironments. Such selectivity could provide therapeutic advantages over traditional autophagy inhibitors that affect normal cells as well .

Study 1: mTORC1 Inhibition

In a study investigating the effects of various compounds on mTORC1 activity, this compound was identified as an effective inhibitor. Treatment with this compound led to decreased phosphorylation levels of mTORC1 substrates such as P70S6K and 4EBP1 in pancreatic cancer cell lines, indicating its potential as an anticancer agent .

Study 2: Autophagy Regulation

Another study highlighted the compound's role in modulating autophagy under different nutrient conditions. It was observed that while the compound increased basal autophagy levels, it impaired the reactivation of mTORC1 during nutrient refeed phases. This suggests a unique mechanism where cancer cells could be selectively targeted while preserving normal cellular functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with other heterocyclic compounds:

Compound NameStructure TypeBiological Activity
N-(pyridin-2-yl)amidesPyridine derivativesAnticancer activity through different mechanisms
3-bromoimidazo[1,2-a]pyridinesImidazo derivativesAntimicrobial and anticancer properties
Pyrazolo[3,4-d]pyrimidinesPyrazolo derivativesAntiviral and anticancer effects

The distinct combination of structural features in this compound contributes to its unique biological profile compared to these similar compounds.

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